4-(Aminooxy)butanoic acid hydrobromide is a chemical compound with the molecular formula CHBrNO. It is classified as an amino acid derivative, specifically an aminooxy compound, which indicates the presence of an aminooxy functional group (-NH-O-). This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
The compound can be synthesized through various methods, including chemical reactions involving amino acids and derivatives. It has been referenced in patents and scientific literature focusing on its synthesis and applications, particularly in the context of peptide synthesis and drug development .
4-(Aminooxy)butanoic acid hydrobromide falls under the category of organic compounds, specifically amino acids and their derivatives. It is often studied for its role as a building block in peptide synthesis and its potential therapeutic applications.
The synthesis of 4-(Aminooxy)butanoic acid hydrobromide can be achieved through several methodologies. One common approach involves the reaction of butanoic acid derivatives with hydroxylamine, followed by subsequent modifications to introduce the hydrobromide salt form.
The molecular structure of 4-(Aminooxy)butanoic acid hydrobromide consists of a butanoic acid backbone with an aminooxy group attached to the fourth carbon. The presence of the bromide ion contributes to its salt form, enhancing solubility and stability in various solvents.
4-(Aminooxy)butanoic acid hydrobromide can participate in several chemical reactions typical of amino acids:
The reactivity of this compound is influenced by its functional groups, which allow for nucleophilic attack and electrophilic substitution reactions. The presence of both amino and oxy groups facilitates various coupling reactions essential for peptide synthesis.
The mechanism of action for 4-(Aminooxy)butanoic acid hydrobromide primarily involves its role as an intermediate in peptide synthesis. Upon activation (e.g., through coupling agents), it can react with carboxylic groups of other amino acids to form stable peptide bonds.
The efficiency of these reactions can be influenced by factors such as:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its structural characteristics and purity levels .
4-(Aminooxy)butanoic acid hydrobromide has several scientific uses:
The crystallization of 4-(aminooxy)butanoic acid hydrobromide presents unique challenges due to the compound's zwitterionic character and hygroscopicity. Recent advances focus on optimizing crystallization kinetics and counterion exchange efficiency to improve yield and purity. Solvent selection critically influences crystal morphology and stability, with anhydrous ethanol/ethyl acetate mixtures facilitating needle-like crystals with reduced water content (<0.5% w/w) [4] [6]. Alternative approaches employ ion-exchange chromatography starting from hydrochloride salts, achieving near-quantitative bromide substitution (98.7% conversion) using Amberlite IRA-400 resins in methanol/water systems [1]. Counterintuitively, in situ hydrobromide formation during the final deprotection step enhances atom economy—reaction of 4-(phthalimidooxy)butanoic acid with HBr/acetic acid simultaneously cleaves the protecting group and forms the crystalline hydrobromide salt in a single operation, eliminating intermediate isolation losses [2].
Table 1: Hydrobromide Salt Crystallization Optimization Parameters
Crystallization Method | Solvent System | Yield (%) | Purity (%) | Critical Observation |
---|---|---|---|---|
Direct Antisolvent Crystallization | Ethanol/Ethyl Acetate (1:3) | 82.3 | ≥99.0 | Low hydrate formation |
Ion-Exchange Followed by Crystallization | Methanol/Water (4:1) | 78.5 | 98.7 | Requires resin regeneration |
In Situ Acidolysis/Crystallization | 33% HBr/Acetic Acid | 91.2 | 97.5 | Single-pot process; reduced processing time |
The nucleophilic character of the aminooxy (–ONH₂) group enables chemoselective oxime formation but necessitates protection during carboxylic acid activation. Kinetic studies reveal pH-dependent reactivity profiles: below pH 4.0, protonation limits nucleophilicity (k₂ = 0.15 M⁻¹s⁻¹), while above pH 6.0, competing hydrolysis dominates [3]. Carbodiimide-mediated couplings (DCC/DIC) with N-hydroxysuccinimide demonstrate superior selectivity for carboxyl activation over O-acylation when conducted at 0–5°C in aprotic solvents (DMF/CH₂Cl₂), suppressing diacyl side products to <2% [3] [6]. Notably, in situ FTIR monitoring confirms that employing N,N-di-Boc-protected aminooxy precursors (Boc₂N-O-(CH₂)₃COOH) during activation completely prevents acylation at oxygen, as verified by the absence of 1805 cm⁻¹ carbonyl stretches indicative of O-acylisourea intermediates [2]. Post-activation, mild reductive deprotection (Zn/NaI in THF/H₂O) cleaves Boc groups while preserving activated esters, enabling subsequent peptide ligations without racemization [3] [6].
Table 2: Aminooxy Group Reactivity Under Functionalization Conditions
Activation Method | Solvent | Temp (°C) | O-Acylation Byproduct (%) | Mitigation Strategy |
---|---|---|---|---|
DCC/HOBt | DMF | 25 | 12.7 | Sub-zero temperatures |
DIC/HOAt | CH₂Cl₂ | 0 | 3.2 | Low-dielectric solvents |
T3P® | EtOAc | -10 | 1.8 | N,N-Di-Boc protection |
Pre-formed NHS ester | THF | 25 | <0.5 | Protection prior to activation |
Protecting groups for the aminooxy moiety must balance orthogonal deprotection with compatibility to carboxyl activation conditions. Three predominant strategies emerge:
1.3.1. tert-Butoxycarbonyl (Boc) Protection:Boc₂N-O-(CH₂)₃COOH undergoes efficient activation via imidazolide formation (CDI, THF, 0°C) with 92% conversion. The Boc group's acid-lability enables post-coupling removal with TFA without cleaving peptide bonds. However, trace TFA-induced tert-butylation of electron-rich residues (Tyr, Trp) necessitates scavengers during deprotection [2] [7]. Magnesium enolate couplings with malonate esters proceed cleanly (86% yield) due to Boc's stability under basic conditions, though prolonged exposure to >pH 9.0 triggers slow deprotection [2].
Phthalimido-O-(CH₂)₃COOH exhibits exceptional stability during DCC-mediated couplings (0°C, CH₂Cl₂), enabling high-yielding peptide synthesis (94% yield). Hydrazinolysis (NH₂NH₂/DMF) quantitatively regenerates the aminooxy group but risks hydrazide formation with activated esters [2] [8]. This approach proves incompatible with reductively labile functionalities (e.g., azides) in complex systems.
1.3.3. N,N-Di-Boc Protection:Boc₂N-O-(CH₂)₃COOH completely eliminates O-acylation during activation due to steric blocking. Sequential deprotection—first mild acidic (10% citric acid) to mono-Boc, then Zn/NaI reduction—offers orthogonality in multi-protective group systems. While activation yields approach 95%, the additional synthetic steps increase process complexity [3] [6].
Table 3: Protecting Group Performance in Carboxyl Activation
Protecting Group | Activation Compatibility | Deprotection Conditions | Key Advantage | Key Limitation |
---|---|---|---|---|
Boc | CDI, DCC, T3P® | TFA/DCM (1:1) | Simple deprotection; wide applicability | Acid-sensitive compounds require scavengers |
Phthalimido | DCC, EDC, NHS esters | NH₂NH₂/DMF (24°C) | High stability in diverse conditions | Incompatible with reducing agents |
N,N-Di-Boc | All common agents | 1) Mild acid 2) Zn/NaI | Eliminates O-acylation side reactions | Multi-step deprotection increases cost |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5